3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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Overview
Description
“3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a chemical compound that falls under the category of 1,2,4-oxadiazoles . It’s known that 1,2,4-oxadiazoles are important in medicinal chemistry and have been used in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for “3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” were not found, it’s known that 1,2,4-oxadiazole derivatives can be synthesized using various methods . For instance, one approach involves the catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Anticancer Activities
Researchers have identified compounds with structural similarities to 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one as potential anticancer agents. For instance, certain 1,2,4-oxadiazole derivatives have been discovered as apoptosis inducers, showing significant activity against breast and colorectal cancer cell lines. The identification of these compounds involves high-throughput screening assays and detailed structure-activity relationship (SAR) studies, indicating their potential as novel therapeutic agents targeting specific molecular pathways in cancer cells (Zhang et al., 2005).
Organic Electronics and OLEDs
Oxadiazole derivatives, including those structurally related to the compound of interest, have been utilized in the development of high-efficiency organic light-emitting diodes (OLEDs). These materials serve as electron-transporting and exciton-blocking layers, enhancing the performance of OLEDs across the spectrum, including blue, green, and red devices. The implementation of these compounds in OLEDs results in reduced driving voltages, high efficiency, and low efficiency roll-off, demonstrating their effectiveness in electronic applications (Shih et al., 2015).
Material Science and Coordination Polymers
In material science, oxadiazole derivatives have been employed in synthesizing novel coordination polymers with interesting structural and luminescent properties. These materials find applications in sensing, where their luminescent properties can be tuned for specific purposes, such as detecting metal ions in aqueous solutions. The design and synthesis of these coordination polymers involve intricate structural considerations to achieve desired functionalities and properties (Ding et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Similar compounds such as 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds such as imidazole and indole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may also have a diverse range of effects at the molecular and cellular level.
properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-5-2-3-6-10(9)12-16-14(19-17-12)11-7-4-8-15-13(11)18/h2-8H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBYGNKAGALVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one |
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